2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with a molecular formula of C12H14ClFN2O3S It is characterized by the presence of a chloroacetyl group, a piperazine ring, and a fluorobenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:
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Formation of the Piperazine Derivative: : The starting material, piperazine, is reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 1-(3-fluorobenzenesulfonyl)piperazine.
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Chloroacetylation: : The intermediate 1-(3-fluorobenzenesulfonyl)piperazine is then reacted with chloroacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group in 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Sulfides from the reduction of the sulfonyl group.
Scientific Research Applications
2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antipsychotic properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with biological targets, primarily through its piperazine and sulfonyl groups. These moieties can interact with various enzymes and receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a different position of the fluorine atom on the benzene ring.
2-Chloro-1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Another positional isomer with the fluorine atom at the para position.
Uniqueness
2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the specific positioning of the fluorine atom, which can influence its biological activity and chemical reactivity. This positional difference can lead to variations in binding affinity and selectivity towards biological targets, making it a valuable compound for drug development and chemical research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c13-9-12(17)15-4-6-16(7-5-15)20(18,19)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZXPZQYHAJRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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